4-(2-Aminooxazol-5-yl)phenol
Description
Contextualizing Oxazole (B20620) and Phenol (B47542) Heterocycles within Organic Chemistry
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, form a cornerstone of organic chemistry. openmedicinalchemistryjournal.com Their diverse structures and properties make them indispensable in various applications, from medicinal chemistry to materials science. openmedicinalchemistryjournal.com Within this broad class, oxazoles and phenols represent two particularly important moieties.
Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. tandfonline.comderpharmachemica.com This structural motif is found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The oxazole ring's electronic properties allow for various chemical modifications, making it a versatile scaffold in drug discovery. tandfonline.com
Phenols , characterized by a hydroxyl group directly attached to an aromatic ring, are ubiquitous in nature and are fundamental building blocks in organic synthesis. nih.gov They are known for their antioxidant properties and are precursors to a vast number of pharmaceuticals and industrial chemicals. nih.govfrontiersin.org The reactivity of the phenolic hydroxyl group and the aromatic ring allows for a multitude of chemical transformations. nih.gov
The compound 4-(2-Aminooxazol-5-yl)phenol integrates both an oxazole and a phenol functional group, creating a unique molecular architecture with the potential for diverse biological interactions. evitachem.com
Overview of the Research Significance of this compound
The research significance of this compound stems from the synergistic potential of its constituent oxazole and phenol rings. This combination has prompted investigations into its utility as an intermediate in the synthesis of more complex molecules and as a pharmacologically active agent itself. evitachem.com
Initial studies have highlighted its potential in medicinal chemistry, particularly in the development of kinase inhibitors. google.com Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The aminooxazole core is a key feature in several kinase inhibitors, and the phenolic group can provide additional interaction points with biological targets.
Furthermore, the structural framework of this compound makes it a valuable building block in diversity-oriented synthesis, a strategy aimed at creating large collections of structurally diverse small molecules for high-throughput screening. amazonaws.com
Historical Development of Research on Aminooxazole and Phenolic Compounds
The study of phenolic compounds has a long history, with initial research focusing on their isolation from natural sources and the characterization of their chemical properties. nih.gov Over time, the understanding of their biosynthetic pathways and physiological roles in plants has grown significantly. nih.gov More recently, the focus has shifted towards their potential health benefits, leading to extensive research on their antioxidant and other biological activities. nih.govfrontiersin.org
Research into oxazole-containing compounds has also progressed substantially. While early work centered on fundamental synthesis and reactivity, the discovery of naturally occurring oxazoles with potent biological activities spurred greater interest in this heterocyclic system. derpharmachemica.comresearchgate.net The development of new synthetic methodologies has made a wide array of substituted oxazoles, including aminooxazoles, more accessible for biological evaluation. researchgate.net The synthesis of 2-aminooxazoles, in particular, has been a subject of interest, with various methods being developed to improve yields and explore their synthetic utility. researchgate.net
Scope and Objectives of Current Research Trends on this compound
Current research on this compound and related structures is multifaceted, with several key objectives:
Optimization of Synthetic Routes: Researchers are continuously working to develop more efficient and scalable syntheses of this compound and its derivatives. evitachem.com This includes exploring novel catalytic systems and reaction conditions to improve yields and reduce environmental impact.
Exploration of Biological Activity: A primary focus is the investigation of the compound's biological properties. This involves screening for activity against a range of therapeutic targets, including kinases, as well as evaluating its potential as an antimicrobial or anticancer agent. google.commdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a variety of analogues of this compound, researchers aim to understand how modifications to its structure affect its biological activity. mdpi.com This knowledge is crucial for the rational design of more potent and selective therapeutic agents.
Application in Materials Science: The unique electronic and structural features of oxazole and phenol derivatives suggest potential applications in the development of new materials with specific optical or electronic properties. researchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 13576-52-8 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
Structure
3D Structure
Properties
CAS No. |
13576-52-8 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-(2-amino-1,3-oxazol-5-yl)phenol |
InChI |
InChI=1S/C9H8N2O2/c10-9-11-5-8(13-9)6-1-3-7(12)4-2-6/h1-5,12H,(H2,10,11) |
InChI Key |
BQVVQNKRIUCRNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)N)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Aminooxazol 5 Yl Phenol and Its Analogs
Retrosynthetic Analysis of 4-(2-Aminooxazol-5-yl)phenol
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. The primary disconnection for the this compound core involves breaking the C-N and C-O bonds of the oxazole (B20620) ring.
A logical retrosynthetic pathway for this compound (I) identifies two key building blocks: a two-carbon electrophilic synthon derived from 4-hydroxyphenacyl halide (II) and a C1N2 nucleophilic synthon, which can be represented by reagents like urea (B33335) (III) or cyanamide. This approach is rooted in the well-established Hantzsch-type synthesis for azoles.
Figure 1: Retrosynthetic Analysis of this compound
This disconnection suggests that the core structure can be assembled by reacting an α-haloketone, specifically 2-bromo-1-(4-hydroxyphenyl)ethan-1-one, with a nucleophile such as urea. The phenolic hydroxyl group in the starting ketone may require protection (e.g., as a benzyl (B1604629) or silyl (B83357) ether) during the synthesis to prevent side reactions, followed by a deprotection step to yield the final product.
Classical Synthetic Routes to Oxazole Derivatives Relevant to this compound
Classical methods for oxazole synthesis remain fundamental in organic chemistry, offering reliable and versatile pathways to these heterocyclic cores.
The most direct and widely employed classical route for synthesizing 2-aminooxazoles is the condensation reaction between an α-haloketone and urea or its derivatives. nih.gov This method, often referred to as a modified Hantzsch synthesis, is highly effective for constructing the 2-aminooxazole scaffold.
To synthesize this compound, a suitable phenolic precursor such as 2-bromo-1-(4-hydroxyphenyl)ethan-1-one is reacted with urea. The reaction is typically carried out in a polar solvent like dimethylformamide (DMF) or ethanol. google.com The mechanism involves the initial N-alkylation of urea by the α-haloketone, followed by intramolecular cyclization where the urea's oxygen atom attacks the carbonyl carbon. A subsequent dehydration step then yields the aromatic oxazole ring. Microwave irradiation has been shown to accelerate this reaction, offering an efficient and clean alternative to conventional heating. nih.gov
Table 1: Examples of Condensation Reactions for 2-Aminooxazole Synthesis
| α-Haloketone Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Bromo-1-(4-methoxyphenyl)ethanone | Urea | Ethanol, Reflux | 5-(4-Methoxyphenyl)oxazol-2-amine | acs.org |
| 2-Bromo-1-phenylethanone | Urea | Alumina (B75360), Microwave | 5-Phenyloxazol-2-amine | nih.gov |
| 2-Chloro-1-(4-chlorophenyl)ethanone | Thiourea (B124793) | Ethanol, Reflux | 5-(4-Chlorophenyl)thiazol-2-amine | mdpi.com |
Note: The table includes an example with thiourea to illustrate the analogous synthesis of 2-aminothiazoles, a closely related heterocyclic system.
The Robinson-Gabriel synthesis is a cornerstone method for oxazole formation, proceeding via the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com This reaction is typically promoted by strong dehydrating agents such as concentrated sulfuric acid or phosphorus oxychloride. wikipedia.org
The reaction mechanism begins with the protonation of one of the carbonyl oxygen atoms of the 2-acylamino ketone, which facilitates an intramolecular nucleophilic attack from the other carbonyl oxygen, forming a five-membered cyclic intermediate (an oxazoline (B21484) derivative). Subsequent dehydration of this intermediate leads to the formation of the aromatic oxazole ring.
For the synthesis of a 2-aminooxazole derivative like this compound, a suitable N-acylamino ketone precursor would be required. This could be envisioned as an N-protected urea derivative, such as N-acetyl-N'-(2-(4-hydroxyphenyl)-2-oxoethyl)urea. The cyclodehydration of this intermediate under acidic conditions would then yield the corresponding N-acetyl-2-aminooxazole, which could be deprotected to give the final product. While versatile for many substituted oxazoles, the direct application of the Robinson-Gabriel synthesis for N-unsubstituted 2-aminooxazoles is less common than the direct condensation with urea.
Contemporary and Advanced Synthetic Strategies for this compound
Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing heterocyclic rings, including multi-component reactions and powerful named reactions that offer high atom economy and procedural simplicity.
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer a highly efficient route to complex molecules. nih.gov Several MCRs have been developed for the synthesis of substituted oxazoles and other related azoles.
For instance, a three-component reaction involving an α-aminoazole, an aldehyde, and a 1,3-dicarbonyl compound (like ethyl acetoacetate) can lead to fused heterocyclic systems. nih.gov While not a direct route to this compound itself, these strategies are valuable for creating diverse libraries of related analogs. A potential MCR approach to a 2-aminooxazole scaffold could involve the reaction of an aldehyde, an amine, and an isocyanide (an Ugi-type reaction), which could be followed by a subsequent cyclization step to form the oxazole ring. wikipedia.org
The Van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org The reaction proceeds under basic conditions (e.g., using potassium carbonate in methanol).
The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting adduct undergoes an intramolecular cyclization to form a 2-oxazoline intermediate. The key final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which drives the aromatization to the oxazole ring. organic-chemistry.orgvarsal.com
Table 2: Key Features of the Van Leusen Oxazole Synthesis
| Feature | Description |
|---|---|
| Key Reagent | Tosylmethyl isocyanide (TosMIC) |
| Substrate | Aldehyde |
| Product | 5-Substituted Oxazole |
| Typical Conditions | Base (e.g., K₂CO₃) in an alcohol solvent (e.g., MeOH) |
The standard Van Leusen reaction produces oxazoles that are unsubstituted at the C2 position. To synthesize a 2-aminooxazole derivative using this methodology, a significant adaptation would be necessary. This might involve using a modified isocyanide reagent that already contains a protected amino group or developing a post-synthesis amination protocol for the C2 position of the oxazole ring. Therefore, while a highly valuable tool for general oxazole synthesis, its direct application for 2-aminooxazoles like this compound is not straightforward.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example used in the synthesis of 5-aryl-2-aminooxazoles. snnu.edu.cnresearchgate.net This reaction typically involves the coupling of a 5-halooxazole derivative with an arylboronic acid in the presence of a palladium catalyst and a base.
While direct Suzuki-Miyaura coupling on a pre-formed 5-bromo-2-aminooxazole can be challenging, an alternative and effective strategy is the N-arylation of 2-aminooxazoles using Buchwald-Hartwig amination. nih.gov This approach has been systematically used to prepare N-aryl-4-phenyl-2-aminooxazoles. researchgate.net The reaction involves coupling a 2-aminooxazole with an aryl halide. For instance, the synthesis of N-aryl-4-aryl-2-aminooxazoles can be achieved in a two-step process: first, the condensation of an α-bromoacetophenone with urea to form the 4-aryl-2-aminooxazole, followed by a Buchwald-Hartwig cross-coupling with an appropriate aryl halide. nih.gov
Researchers have optimized the Buchwald-Hartwig reaction conditions for this transformation. A variety of palladium catalysts and phosphine (B1218219) ligands can be employed. For example, catalyst systems like X-Phos Pd G2 have been used effectively. researchgate.net The choice of base, such as sodium tert-butoxide (NaOtBu), is also crucial for the reaction's success. researchgate.net These reactions are often accelerated using microwave irradiation, significantly reducing reaction times. researchgate.net
Below is a table summarizing representative conditions for the Buchwald-Hartwig N-arylation of 2-aminooxazoles:
| Catalyst/Ligand System | Base | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference |
| X-Phos Pd G2 | NaOtBu | t-BuOH, Toluene | 130 | 15 min (MW) | 16 | researchgate.net |
| DavePhos/Pd(OAc)₂ | Cs₂CO₃ | Toluene, t-BuOH | 130 | 10 min (MW) | 8 | researchgate.net |
| S-Phos Pd G2 | K₃PO₄ | Toluene, t-BuOH | 130 | 10 min (MW) | 7 | researchgate.net |
The Suzuki-Miyaura reaction remains a valuable method for the synthesis of related biaryl structures and has been adapted for various heterocyclic systems. nih.gov The development of new ligands and reaction conditions continues to expand the scope of this reaction for challenging substrates like 2-pyridyl nucleophiles. nih.gov
Catalytic Systems in the Synthesis of this compound Scaffolds
Catalysis plays a pivotal role in the efficient synthesis of 2-aminooxazole derivatives. Both acid and metal catalysts are employed to facilitate key bond-forming steps and cyclization reactions.
Role of Lewis Acids and Brønsted Acids
Acid catalysis is instrumental in several synthetic routes to oxazoles. Brønsted acids, such as p-toluenesulfonic acid monohydrate (PTSA), have been shown to be effective bifunctional catalysts. organic-chemistry.org For instance, PTSA can catalyze a one-pot tandem reaction involving the propargylation of amides with propargylic alcohols followed by cycloisomerization to yield substituted oxazoles. organic-chemistry.org This method is efficient, proceeds under mild conditions, and produces water as the only byproduct. organic-chemistry.org Other Brønsted acids, like trifluoromethanesulfonic acid (TfOH), have been used to catalyze the cyclization of α-diazoketones with amides or thioamides to produce 2,4-disubstituted oxazoles and thiazoles. nih.gov
Lewis acids also play a significant role in promoting the synthesis of oxazole and related heterocyclic structures. nih.govniscpr.res.in For example, aluminum trichloride (B1173362) (AlCl₃) has been used to mediate the synthesis of isoxazole (B147169) derivatives from 2-methylquinoline (B7769805) derivatives and alkynes, avoiding the need for more toxic transition metals. nih.gov In other syntheses, Lewis acids like zinc chloride (ZnCl₂) have been used to catalyze one-pot reactions to form 1,3,4-oxadiazoles. niscpr.res.in
Applications of Homogeneous and Heterogeneous Catalysts
Both homogeneous and heterogeneous catalysts are utilized in the synthesis of 2-aminooxazole scaffolds, each offering distinct advantages. rsc.org
Homogeneous Catalysts:
Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in cross-coupling reactions for the synthesis of 5-aryl-2-aminooxazoles. rsc.org Palladium complexes with phosphine ligands, such as those used in the Buchwald-Hartwig and Suzuki-Miyaura reactions, are prime examples. nih.govresearchgate.net These catalysts are known for their high activity and selectivity. rsc.org Ruthenium complexes are another class of homogeneous catalysts used in various organic transformations, including hydrogenation and epoxidation reactions. researchgate.net The main drawback of homogeneous catalysts is often the difficulty in separating them from the reaction products, which can lead to product contamination and catalyst loss. rsc.org
Heterogeneous Catalysts:
Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer the advantage of easy separation and recyclability. rsc.org While less commonly reported specifically for the final C-C or C-N bond-forming steps in this compound synthesis, the principles of heterogeneous catalysis are broadly applicable. Supported metal nanoparticles and single-atom catalysts are areas of active research aimed at combining the high activity of homogeneous catalysts with the stability and reusability of heterogeneous systems. rsc.org For example, supported ruthenium catalysts are used in the hydrogenation of various functional groups. researchgate.net The development of efficient and reusable heterogeneous catalysts for cross-coupling reactions remains a key goal in synthetic chemistry.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to reduce environmental impact. jusst.org This includes the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. jusst.orgresearchgate.neteurekaselect.com The use of microwave irradiation has been successfully applied to several key steps in the synthesis of 2-aminooxazoles and their precursors.
For instance, the Buchwald-Hartwig N-arylation of 2-aminooxazoles can be performed in a microwave reactor, reducing the reaction time from hours to just a few minutes. researchgate.net Similarly, the condensation of α-bromoacetophenones with urea to form the 2-aminooxazole ring can be efficiently carried out under microwave irradiation. researchgate.net A study on the synthesis of 2-aminooxazoles via the reaction of an isothiocyanate, a β-keto azide, and triphenylphosphine (B44618) demonstrated that the reaction could be completed in just 5 minutes at 150 °C using microwave heating, with products isolated in moderate to good yields by simple precipitation. nsf.gov
Microwave-assisted Suzuki-Miyaura cross-coupling reactions have also been developed, often in aqueous media, further enhancing the green credentials of the synthesis. rsc.org The application of microwave technology not only accelerates the synthesis but also aligns with the principles of green chemistry by improving energy efficiency. jusst.orgresearchgate.net
The following table provides examples of microwave-assisted reactions in the synthesis of 2-aminooxazole scaffolds:
| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |
| Buchwald-Hartwig N-Arylation | 4-Phenyl-2-aminooxazole, 4-Bromotoluene | X-Phos Pd G2, NaOtBu, t-BuOH/Toluene, 130 °C | 15 min | 16 | researchgate.net |
| 2-Aminooxazole Formation | α-Bromoacetophenone, Urea | DMF, 120 °C | 3 min | 49 | researchgate.net |
| 2-Aminooxazole Formation | Isothiocyanate, β-keto azide, Triphenylphosphine | 150 °C | 5 min | 47-87 | nsf.gov |
Solvent-Free Reaction Conditions
In alignment with the principles of green chemistry, solvent-free synthesis offers significant advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. nih.gov Microwave-assisted organic synthesis, in particular, has emerged as a powerful technique for conducting reactions without a solvent, frequently leading to shorter reaction times and improved yields. nih.govnih.gov
For the synthesis of 2-aminooxazole and its analogs, a common solvent-free approach involves the reaction of an appropriate α-haloketone or its precursor with urea under microwave irradiation. researchgate.netresearchgate.net For instance, the synthesis of various 2-aminooxazole derivatives has been successfully achieved by reacting an aromatic ketone, urea, and iodine in an open vessel within a microwave cavity. researchgate.net This method avoids the use of conventional, often toxic, organic solvents and accelerates the reaction through efficient heat transfer provided by the microwaves. mdpi.com The reaction proceeds rapidly, yielding the desired heterocyclic products with high efficiency. researchgate.netbepls.com This approach is particularly suitable for high-throughput screening and the rapid generation of compound libraries for drug discovery. nih.gov
The general advantages of this methodology include:
Environmental Sustainability: Eliminates the need for volatile organic solvents, reducing waste and environmental pollution. nih.gov
Efficiency: Microwave irradiation often leads to a dramatic reduction in reaction time compared to conventional heating methods. nih.govacs.org
High Yields: These methods can produce the target compounds in good to excellent yields.
Simplicity: The experimental setup and product isolation are often more straightforward than in traditional solvent-based syntheses. mdpi.com
Utilization of Ionic Liquids as Reaction Media
Ionic liquids (ILs) have gained significant attention as "green" alternative solvents in organic synthesis due to their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility characteristics. nih.govorganic-chemistry.org They can function not only as benign reaction media but also as catalysts, enhancing reaction rates and selectivity. nih.gov
In the context of synthesizing 2-aminooxazole analogs like 2-aminobenzoxazoles, ionic liquids have proven to be highly effective. nih.gov For example, a facile and efficient synthesis of 2-aminobenzoxazoles was developed using a heterocyclic ionic liquid, 1-butylpyridinium (B1220074) iodide ([BPy]I), which acted as a recyclable catalyst under mild, room-temperature conditions. nih.gov This system achieved excellent yields of up to 97%. nih.gov
The key benefits of using ionic liquids in this context are:
Dual Role as Solvent and Catalyst: ILs can facilitate the reaction while also promoting it, simplifying the reaction mixture. nih.gov
Recyclability: A major advantage of ILs is their potential for recovery and reuse over multiple reaction cycles without a significant loss of activity, which enhances the sustainability of the process. nih.govorganic-chemistry.org
Mild Reaction Conditions: Reactions in ILs can often be performed under less harsh conditions (e.g., lower temperatures) than in conventional solvents. nih.gov
Improved Yields and Purity: The use of ILs can lead to high yields and straightforward product isolation, as the product can often be separated by simple extraction, leaving the IL behind for reuse. rsc.org
Different ionic liquids, such as those based on methylimidazolium cations, have been investigated, with the choice of both the cation and anion influencing the reaction's efficiency. eurekaselect.com Research on the synthesis of 4,5-disubstituted oxazoles demonstrated that imidazolium-based ionic liquids like [bmim]Br and [bmim][BF4] are excellent media for the reaction, leading to high yields. organic-chemistry.org
Optimization of Reaction Conditions and Yields for this compound Production
The efficient production of this compound requires careful optimization of various reaction parameters to maximize the yield and purity of the final product while minimizing reaction time and by-product formation. The synthesis of 4-aryl-2-aminooxazoles, which are structurally similar to the target compound, typically involves a two-step process: (1) the condensation of an α-bromoacetophenone with urea to form the 2-aminooxazole ring, followed by (2) a cross-coupling reaction to attach an additional aryl group. acs.org Optimization studies focus on key variables in each step.
Key parameters that are typically optimized include the choice of solvent, reactant stoichiometry, reaction temperature, and duration. The transition from conventional heating to microwave irradiation is a common strategy to improve efficiency. researchgate.net
The following table illustrates the optimization of the condensation reaction between an α-bromoacetophenone and urea, showing the impact of solvent, reactant ratio, temperature, and heating method on the product yield. researchgate.net
| Entry | Solvent | Reactant Ratio (Ketone:Urea) | Time | Temperature (°C) | Heating Method | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | EtOH | 1:10 | 18 h | 80 | Conventional | 0 |
| 2 | DMSO | 1:10 | 3 h | 80 | Conventional | 0 |
| 3 | DMF | 1:2 | 8 h | 80 | Conventional | 18 |
| 4 | DMF | 1:10 | 3 h | 80 | Conventional | 37 |
| 5 | DMF | 1:10 | 30 min | 120 | Conventional | 45 |
| 6 | DMF | 1:10 | 15 min | 80 | Microwave | 53 |
| 7 | DMF | 1:10 | 3 min | 120 | Microwave | 56 |
| 8 | NMP | 1:10 | 15 min | 80 | Microwave | 50 |
For subsequent steps, such as N-arylation via a Buchwald–Hartwig cross-coupling, optimization of the catalyst system (palladium source and ligand) and the base is critical for achieving high yields. nih.gov
The following table demonstrates the optimization of a Buchwald-Hartwig reaction for coupling a 2-aminooxazole with an aryl halide, highlighting the importance of the palladium source and base. nih.gov
| Entry | Palladium Source | Base | Yield (%) |
|---|---|---|---|
| 1 | X-Phos Pd G2 | t-BuONa | 50 |
| 2 | X-Phos Pd G2 | Cs₂CO₃ | 42 |
| 3 | X-Phos Pd G2 | K₂CO₃ | 0 |
| 4 | X-Phos Pd G2 | K₃PO₄ | 37 |
| 5 | S-Phos Pd G2 | t-BuONa | 35 |
| 6 | S-Phos Pd G2 | Cs₂CO₃ | 21 |
These studies show that optimal yields are achieved through a systematic investigation of reaction parameters. For the synthesis of this compound, a similar multi-variable optimization process, likely employing microwave-assisted, solvent-free, or ionic liquid conditions, would be essential to develop a robust and efficient production method. researchgate.netrsc.org
Chemical Reactivity and Derivatization Strategies for 4 2 Aminooxazol 5 Yl Phenol
Functional Group Reactivity of the Phenol (B47542) Moiety
The phenol portion of the molecule is characterized by an aromatic ring activated by a hydroxyl group. This -OH group enhances the electron density of the ring, particularly at the ortho and para positions, making it highly susceptible to electrophilic attack and providing a site for direct functionalization. byjus.comresearchgate.net
The hydroxyl group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.com For 4-(2-Aminooxazol-5-yl)phenol, the para position is occupied by the aminooxazole substituent. Therefore, electrophilic attack is predicted to occur at the positions ortho to the hydroxyl group (C2 and C6). The bulky nature of the aminooxazol-5-yl group may introduce some steric hindrance, potentially influencing the regioselectivity of incoming electrophiles.
Common electrophilic substitution reactions applicable to this phenol ring include:
Nitration: Treatment with dilute nitric acid at low temperatures is expected to yield a mixture of 2-nitro-4-(2-aminooxazol-5-yl)phenol and 6-nitro-4-(2-aminooxazol-5-yl)phenol. byjus.com Using concentrated nitric acid could lead to multiple nitration products. byjus.com
Halogenation: Due to the highly activated ring, halogenation (e.g., with bromine in a non-polar solvent) can proceed even without a Lewis acid catalyst to yield monobrominated products at the ortho positions. byjus.com Treatment with an excess of bromine water would likely lead to the formation of 2,6-dibromo-4-(2-aminooxazol-5-yl)phenol.
| Reaction | Typical Reagents | Expected Product Position |
| Nitration | Dilute HNO₃, 298 K | ortho to -OH group |
| Halogenation | Br₂ in CHCl₃ or CCl₄ | ortho to -OH group |
| Polyhalogenation | Aqueous Bromine (Br₂/H₂O) | ortho, ortho to -OH group |
The phenolic hydroxyl group serves as a key site for derivatization through esterification and etherification, which can modify the compound's polarity, solubility, and biological activity. nih.gov
Esterification: Phenolic esters can be readily formed by reacting the hydroxyl group with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine). This reaction, known as O-acylation, is an efficient method for producing various ester derivatives. rsc.org
Etherification: The synthesis of phenolic ethers is commonly achieved via the Williamson ether synthesis. This involves deprotonating the phenol with a base (like sodium hydroxide (B78521) or potassium carbonate) to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether.
| Functionalization | Reagents | Derivative Type |
| Esterification | Acyl Chloride (R-COCl), Base | Phenolic Ester |
| Etherification | Alkyl Halide (R-X), Base | Phenolic Ether |
For analytical applications, particularly High-Performance Liquid Chromatography (HPLC) with UV detection, the phenolic hydroxyl group can be derivatized to enhance its chromophoric properties. A standard reagent for this purpose is 4-nitrobenzoyl chloride. scirp.orgscirp.org The reaction involves the esterification of the phenol under basic conditions, attaching the 4-nitrobenzoyl moiety which has strong UV absorbance. scirp.orgresearchgate.net
This pre-column derivatization significantly improves the sensitivity and detection limits for phenolic compounds. researchgate.net The reaction is typically rapid, often reaching completion within minutes at slightly elevated temperatures. scirp.orgscirp.org
| Parameter | Typical Condition | Reference |
| Derivatizing Agent | 4-nitrobenzoyl chloride (4-NB-Cl) | scirp.orgscirp.org |
| Solvent | Acetonitrile | scirp.org |
| pH | 8.5 (Borate Buffer) | scirp.orgscirp.org |
| Temperature | 50°C | scirp.org |
| Reaction Time | ~1 minute | scirp.orgscirp.org |
Reactivity of the Amino Group on the Oxazole (B20620) Ring
The exocyclic amino group at the C2 position of the oxazole ring is a primary amine and functions as a potent nucleophile. wikipedia.org This allows for a range of derivatization strategies targeting this specific site.
The lone pair of electrons on the nitrogen atom of the 2-amino group makes it reactive towards a wide array of electrophiles. The reactivity can be compared to that of the isosteric 2-aminothiazoles, which are known to readily participate in nucleophilic reactions. wikipedia.orgnih.gov The nucleophilicity of the 2-aminooxazole is sufficient to react with various carbonyl compounds, alkylating agents, and acylating agents.
Derivatization through acylation and alkylation provides a direct route to modify the properties of the 2-aminooxazole moiety.
Acylation: The primary amine can be readily acylated to form amide derivatives. This is typically achieved by reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. wikipedia.orgnih.gov This reaction is analogous to the well-established acylation of 2-aminothiazoles. nih.gov
Alkylation: Alkylation of the 2-amino group can lead to secondary or tertiary amine derivatives. The reaction with alkyl halides can sometimes lead to competing N-alkylation on the oxazole ring nitrogen, similar to observations with 2-aminothiazoles, depending on the reaction conditions and substrate. wikipedia.orgacs.org Using a strong base can favor alkylation on the exocyclic amino group. acs.org
| Reaction | Electrophile | Base (if required) | Product |
| Acylation | Acyl Halide (RCOCl) | Pyridine or Et₃N | N-acyl derivative (Amide) |
| Alkylation | Alkyl Halide (R-X) | K₂CO₃ or NaH | N-alkyl derivative (Amine) |
Transformations Involving the Oxazole Ring System
The 2-aminooxazole core, while possessing aromatic character, exhibits significant reactivity that allows for various structural modifications. These transformations can be broadly categorized into reactions that alter the ring structure itself, such as expansions and contractions, and those that build upon the existing ring to create more complex fused systems.
Cyclization Reactions to Form Fused Heterocycles
The bifunctional nature of 2-aminooxazoles, containing both endocyclic and exocyclic nitrogen atoms, makes them valuable precursors for the synthesis of fused heterocyclic systems. These reactions typically involve the participation of the exocyclic amino group and the adjacent endocyclic nitrogen as nucleophiles in cyclocondensation reactions with appropriate electrophiles.
One prominent strategy involves the reaction of 2-aminooxazoles with β-dicarbonyl compounds or their equivalents. For example, 2-aminooxazoles react with ethoxymethylenemalonic ester to yield oxazolo[3,2-a]pyrimidin-5-ones scribd.com. This transformation builds a pyrimidine (B1678525) ring onto the oxazole core, creating a bicyclic system of significant interest in medicinal chemistry.
Similarly, reactions with α-haloketones can be used to construct fused imidazole (B134444) rings. This is a common strategy for many aminoazoles; for instance, 2-aminothiazoles react with α-bromoacetophenones to yield imidazo[2,1-b]thiazoles nih.gov. By analogy, reacting this compound with an appropriate α-haloketone would be expected to yield the corresponding imidazo[2,1-b]oxazole derivative.
More complex tricyclic systems can also be accessed. The reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with aminoazoles like 1H-pyrazol-5-amines proceeds via the endocyclic nitrogen to form an intermediate that, upon treatment with a base, undergoes cyclocondensation to yield annulated nih.govthieme.deoxazolo[5,4-d]pyrimidine derivatives growingscience.com. This pathway involves a Smiles rearrangement followed by the elimination of methanol (B129727) to furnish the final tricyclic product growingscience.com.
These cyclization strategies highlight the versatility of the 2-aminooxazole scaffold in diversity-oriented synthesis, providing access to a wide range of fused heterocyclic structures nih.gov.
Synthesis of Advanced Analogs and Conjugates of this compound
Building upon the core structure of this compound, advanced analogs and conjugates can be synthesized to modulate its physicochemical properties and biological activity. This involves the strategic introduction of substituents and the incorporation of the molecule into larger, more complex architectures.
Design and Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound allows for a systematic exploration of structure-activity relationships (SAR). Key points for derivatization include the exocyclic amino group, the phenolic hydroxyl group, and the aromatic rings.
A robust and versatile method for synthesizing N,4-disubstituted 2-aminooxazoles has been developed, which can be readily adapted for derivatives of this compound researchgate.netacs.org. The strategy involves a two-step process:
Oxazole Ring Formation: Condensation of an α-bromoacetophenone with unsubstituted urea (B33335) to form the 4-aryl-2-aminooxazole core. For the target compound, this would involve 2-bromo-1-(4-hydroxyphenyl)ethan-1-one.
N-Arylation: Palladium-catalyzed Buchwald-Hartwig cross-coupling of the resulting 2-aminooxazole with various aryl halides to introduce diverse substituents on the exocyclic amino group acs.orgnih.gov.
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that uses a palladium catalyst and a strong base to couple an amine with an aryl halide wikipedia.org. This method has been systematically applied to prepare 4-aryl-substituted 2-aminooxazoles, demonstrating its utility for creating a library of derivatives acs.orgnih.gov. Optimization studies have identified effective catalyst systems and reaction conditions for this transformation researchgate.netacs.org.
| Entry | Palladium Source (Catalyst) | Base | Yield (%) |
|---|---|---|---|
| 1 | X-Phos Pd G2 | t-BuONa | 50 |
| 2 | X-Phos Pd G2 | Cs₂CO₃ | 42 |
| 3 | S-Phos Pd G2 | t-BuONa | 40 |
| 4 | S-Phos Pd G2 | Cs₂CO₃ | 37 |
| 5 | DavePhos/Pd(OAc)₂ | Cs₂CO₃ | 8 |
The versatility of this approach allows for the introduction of aryl groups with various electronic and steric properties, enabling fine-tuning of the molecule's characteristics researchgate.net. Further modifications, such as alkylation or acylation of the phenol group, can also be readily achieved using standard synthetic protocols.
Incorporation into Complex Molecular Architectures (e.g., Peptides, Polymers)
The integration of this compound into larger biomolecules or synthetic polymers can impart unique structural and functional properties to the resulting macromolecule.
Peptide Conjugates: Oxazole moieties are found in a variety of peptidic natural products and often contribute to their bioactivity and structural rigidity nih.gov. The synthesis of oxazole-containing amino acids provides the necessary building blocks for their incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis nih.govthieme.de. This compound can be envisioned as a non-proteinogenic amino acid side chain. For example, a synthetic route could involve attaching the phenolic oxygen to a serine backbone or coupling the C4 position of the phenol ring to an amino acid scaffold like phenylalanine prior to peptide synthesis.
Recent advances have also demonstrated the post-translational installation of azole heterocycles into ribosomally synthesized peptides escholarship.org. This involves the enzymatic modification of precursor amino acids (like serine or cysteine) within a polypeptide chain to form oxazoline (B21484)/thiazoline rings, which are then oxidized to the corresponding oxazole/thiazole (B1198619) escholarship.org. Such bio-inspired methods could potentially be adapted for the site-specific incorporation of similar structures into proteins. Furthermore, oxazolones have been identified as key intermediates in prebiotic peptide synthesis, highlighting the fundamental role of this heterocycle in the formation of peptide bonds pnas.org.
Polymer Conjugates: Incorporating heterocyclic moieties into polymer backbones or as pendant groups is a common strategy to create functional materials with tailored properties. This compound can be functionalized to create a polymerizable monomer. For instance, the phenolic hydroxyl group could be converted into an acrylate or methacrylate group, allowing for free-radical polymerization.
Alternatively, the compound could be used in condensation polymerization. Bifunctional derivatives, such as a di-amino or di-hydroxyl version of the parent compound, could be reacted with appropriate co-monomers like diacyl chlorides or dialdehydes to form polyesters, polyamides, or poly(azomethine)s ntu.edu.iq. The rigid, aromatic nature of the this compound unit would be expected to enhance the thermal stability and modify the mechanical properties of the resulting polymer ntu.edu.iq.
Advanced Spectroscopic and Structural Characterization of 4 2 Aminooxazol 5 Yl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment and connectivity of each atom can be mapped out.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in the molecule, respectively. The chemical shift (δ) of each nucleus is indicative of its local electronic environment.
In the ¹H NMR spectrum of 4-(2-Aminooxazol-5-yl)phenol, the aromatic protons of the phenol (B47542) ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. mdpi.com The proton on the oxazole (B20620) ring would manifest as a singlet. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets, with chemical shifts that can be influenced by solvent, concentration, and temperature. nih.gov For example, the phenolic -OH proton signal is often observed at a downfield chemical shift. nih.gov
The ¹³C NMR spectrum provides complementary data, showing distinct signals for each unique carbon atom. The carbon atoms of the oxazole ring resonate at characteristic chemical shifts, with the carbon atom bonded to the amino group appearing at a significant downfield position. nih.gov The carbons of the phenol ring show a predictable pattern for a 1,4-substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ This data is predictive and based on the analysis of structurally similar compounds.
¹H NMR (DMSO-d₆, 400 MHz)| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.65 | br s | 1H | Phenolic -OH |
| 7.40 | d | 2H | Ar-H (ortho to -OH) |
| 7.15 | s | 1H | Oxazole C4-H |
| 6.80 | d | 2H | Ar-H (meta to -OH) |
¹³C NMR (DMSO-d₆, 100 MHz)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 162.0 | Oxazole C2-NH₂ |
| 156.5 | Phenolic C1-OH |
| 151.0 | Oxazole C5 |
| 127.0 | Aromatic CH (ortho to -OH) |
| 122.5 | Oxazole C4 |
| 118.0 | Aromatic C (ipso to oxazole) |
Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. science.gov
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key COSY correlation would be observed between the ortho and meta protons on the phenolic ring, confirming their adjacent relationship. The other protons (oxazole-H, NH₂, OH) would appear as singlets with no cross-peaks, confirming their isolation from other proton networks. rsc.org
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu It would be used to definitively link the proton signals for the aromatic and oxazole C-H groups to their corresponding carbon signals in the ¹³C spectrum. rsc.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net
The IR spectrum of this compound would be characterized by several key absorption bands. nih.gov Strong, broad absorption in the 3200-3600 cm⁻¹ region would correspond to the O-H stretching vibration of the phenol group and the N-H stretching vibrations of the primary amine. The aromatic C-H stretching would appear just above 3000 cm⁻¹. The region between 1500-1700 cm⁻¹ is diagnostic for the C=N and C=C stretching vibrations within the oxazole and phenyl rings. nih.gov A strong band around 1200-1300 cm⁻¹ would be indicative of the phenolic C-O stretching vibration. nih.gov
Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the C=C bonds of the aromatic ring, which often give strong Raman signals. researchgate.netnsf.gov
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound This data is predictive and based on typical functional group frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500-3200 | O-H Stretch, N-H Stretch | Phenol, Amine |
| 3100-3000 | C-H Stretch | Aromatic/Oxazole Ring |
| 1650-1500 | C=N and C=C Ring Stretching | Oxazole, Phenyl Ring |
| 1450-1400 | C=C Ring Stretching | Phenyl Ring |
| 1300-1200 | C-O Stretch | Phenol |
| 1200-1100 | C-N Stretch | Amine |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of this compound would show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), respectively, corresponding to its molecular weight. nih.gov The fragmentation pattern provides valuable structural information. The fragmentation of 2-aminooxazoles is significantly influenced by the electron-donating amino group. clockss.org For phenols, a common fragmentation pathway involves the loss of carbon monoxide (CO). youtube.com A plausible fragmentation pattern for this compound could involve initial cleavage of the oxazole ring or loss of small neutral molecules like HCN or CO.
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy. This allows for the unambiguous determination of the elemental formula from the exact mass, distinguishing it from other compounds that may have the same nominal mass. For this compound, with a molecular formula of C₉H₈N₂O₂, HRMS would confirm the exact mass, providing definitive proof of its elemental composition. nih.govkoreascience.kr
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₂ |
| Exact Mass | 176.0586 g/mol |
| Nominal Mass | 176 g/mol |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.
An X-ray crystallographic analysis of this compound would be expected to reveal a largely planar molecular structure, although there might be a slight dihedral angle between the planes of the oxazole and phenol rings. nih.gov A critical feature of the crystal structure would be the extensive network of intermolecular hydrogen bonds. researchgate.net The phenolic hydroxyl group and the amino group can both act as hydrogen bond donors, while the nitrogen atoms of the oxazole ring and the oxygen of the hydroxyl group can act as acceptors. This hydrogen bonding network would play a dominant role in defining the crystal packing arrangement. researchgate.net
Table 4: Hypothetical Crystallographic Data for this compound This data is hypothetical and based on analysis of similar small organic molecules. nih.govredalyc.org
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-100 (for monoclinic) |
| Z (molecules/unit cell) | 4 or 8 |
Table 5: List of Compound Names
| Compound Name |
|---|
| This compound |
| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one |
| 2-(2-Amino-5-methylthiazol-4-yl)phenol |
| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
The molecular structure of this compound possesses multiple functional groups capable of engaging in a variety of intermolecular interactions, which are crucial in dictating its crystal packing. The key interactions expected to stabilize its solid-state architecture are hydrogen bonding and pi-pi stacking. nih.govnih.gov
Hydrogen Bonding: The molecule contains potent hydrogen bond donors—the phenolic hydroxyl (-OH) group and the amino (-NH₂) group—and multiple hydrogen bond acceptors—the nitrogen and oxygen atoms of the oxazole ring and the oxygen of the hydroxyl group. This functionality allows for the formation of a robust and intricate network of hydrogen bonds. researchgate.net
O-H···N/O Interactions: The phenolic hydroxyl group is a strong hydrogen bond donor and is expected to form strong interactions with the nitrogen atom of the oxazole ring of an adjacent molecule, a common and stabilizing motif in heterocyclic phenols.
N-H···O Interactions: The amino group provides two hydrogen bond donors (N-H) that can interact with the phenolic oxygen or the oxazole oxygen of neighboring molecules.
These interactions can lead to the formation of supramolecular assemblies such as one-dimensional chains or two-dimensional sheets. nih.gov The specific arrangement, or synthon, would depend on the crystallization conditions.
Pi-Pi Stacking: The compound features two aromatic systems: the phenol ring and the oxazole ring. These rings can participate in pi-pi stacking interactions, which are non-covalent interactions that contribute significantly to the stability of the crystal lattice. scirp.orgrsc.org The stacking can occur in a parallel-displaced or T-shaped arrangement, with typical centroid-to-centroid distances of 3.3 to 3.8 Å. researchgate.net The interplay between strong hydrogen bonds and weaker pi-pi stacking interactions will ultimately define the three-dimensional crystal structure. nih.gov
| Interaction Type | Potential Donor | Potential Acceptor | Expected Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding | Phenolic -OH | Oxazole Nitrogen, Phenolic Oxygen | Primary driver of supramolecular assembly, formation of chains or sheets. |
| Hydrogen Bonding | Amino -NH₂ | Phenolic Oxygen, Oxazole Oxygen | Cross-linking of primary hydrogen-bonded motifs, reinforcing the network. |
| Pi-Pi Stacking | Phenol Ring (π-system) | Oxazole Ring / Phenol Ring (π-system) | Stabilization of the layered structure, contributing to overall crystal cohesion. |
Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
The photophysical properties of this compound are determined by its electronic structure, which is characterized by a conjugated π-system extending across the phenol and oxazole rings.
Electronic Absorption: It is predicted that this compound will display strong absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum, likely between 300 and 400 nm. researchgate.net These absorptions correspond to π→π* electronic transitions within the conjugated molecular framework. The exact position and intensity of the absorption maximum (λmax) can be influenced by the solvent environment, a phenomenon known as solvatochromism. nih.gov In polar solvents, a bathochromic (red) shift of the absorption peak may be observed due to the stabilization of the more polar excited state. nih.gov
Fluorescence Spectroscopy: Similar to other fluorescent oxazole derivatives, this compound is expected to exhibit fluorescence. ifo.lviv.uarsc.org Following excitation at its absorption maximum, the molecule would relax to the ground state by emitting a photon at a longer wavelength. This difference between the absorption and emission maxima is known as the Stokes shift. ifo.lviv.ua The fluorescence spectrum is also sensitive to the solvent environment. The excited state is often more polar than the ground state, leading to a larger Stokes shift in more polar solvents. nih.gov The efficiency of fluorescence, or quantum yield, would be dependent on the rigidity of the molecular structure and the presence of non-radiative decay pathways.
| Property | Predicted Characteristic | Influencing Factors | Relevant Electronic Transition |
|---|---|---|---|
| Absorption Maximum (λabs) | ~300-400 nm | Solvent Polarity, pH | π→π |
| Emission Maximum (λem) | > λabs (e.g., ~400-500 nm) | Solvent Polarity, Molecular Aggregation | π→π |
| Stokes Shift | Expected to be significant | Increases with solvent polarity | Difference in solvation of ground and excited states |
| Solvatochromism | Bathochromic shift with increasing solvent polarity | Dipole moment changes upon excitation | π→π* |
Computational and Theoretical Studies of 4 2 Aminooxazol 5 Yl Phenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, allowing for the prediction of molecular properties from first principles. These methods are instrumental in characterizing novel structures like 4-(2-Aminooxazol-5-yl)phenol.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule, representing a minimum on the potential energy surface. For this compound, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would predict key structural parameters. irjweb.com
The process involves starting with an initial guess of the molecular geometry and iteratively solving the electronic Schrödinger equation to find the electron density that minimizes the total energy. This optimization provides precise data on bond lengths, bond angles, and dihedral angles. Such studies on related heterocyclic compounds have shown that calculated geometries can accurately reproduce crystal structures determined by X-ray diffraction. preprints.org The electronic structure analysis reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.
Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents typical bond lengths and angles expected from a DFT/B3LYP calculation for a molecule with this structure, based on data for similar compounds. It is for illustrative purposes only.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| Oxazole (B20620) C=N | ~ 1.30 | |
| Oxazole C-N | ~ 1.39 | |
| Oxazole C-O | ~ 1.36 | |
| Phenol (B47542) C-O | ~ 1.37 | |
| Phenol O-H | ~ 0.97 | |
| **Bond Angles (°) ** | ||
| C-O-C (Oxazole) | ~ 105 | |
| O-C=N (Oxazole) | ~ 115 | |
| C-C-O (Phenol) | ~ 119 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. rsc.org A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol and amino groups, while the LUMO would be distributed across the heterocyclic oxazole ring. DFT calculations are commonly used to determine the energies of these orbitals. irjweb.com
Table 2: Illustrative Frontier Orbital Properties for Aromatic Heterocycles This table provides representative energy values that might be expected for a compound like this compound, demonstrating how these parameters relate to reactivity. This is not specific calculated data.
| Parameter | Value (eV) | Implication |
| EHOMO | -5.85 | Electron-donating capability |
| ELUMO | -1.20 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.65 | High kinetic stability, low reactivity |
Electrostatic Potential Surface (ESP) Analysis
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding intermolecular interactions and predicting reactive sites within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.
For this compound, an ESP map would likely show significant negative potential around the oxygen atom of the phenolic hydroxyl group, the oxygen atom in the oxazole ring, and the nitrogen atoms, due to the presence of lone pairs of electrons. These sites would be the primary locations for hydrogen bonding and interactions with electrophiles. The hydrogen of the hydroxyl group would exhibit a region of positive potential, marking it as a site for nucleophilic interaction.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and interactions with other molecules, such as solvents. nih.govnih.gov
An MD simulation of this compound in a solvent like water would reveal how the molecule's conformation changes and how it forms hydrogen bonds with surrounding water molecules. ias.ac.in The phenolic hydroxyl group and the amino group are strong hydrogen bond donors and acceptors, and simulations would quantify the strength and lifetime of these interactions. This information is crucial for understanding the molecule's solubility and how it might interact with a biological target, such as the active site of an enzyme. The simulation tracks the trajectory of each atom, allowing for the analysis of structural parameters and interaction energies over time. nih.gov
In Silico Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which serve as a powerful complement to experimental characterization. DFT calculations can be used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. nih.gov
By calculating the harmonic vibrational frequencies of the optimized geometry of this compound, a theoretical IR spectrum can be generated. The predicted peaks can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups, such as the O-H stretch of the phenol, the N-H stretches of the amino group, and the characteristic vibrations of the oxazole ring. Similarly, theoretical 1H and 13C NMR chemical shifts can be calculated and compared to experimental spectra to aid in the complete structural elucidation of the molecule. nih.gov
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling is a cornerstone of modern SAR analysis, helping to identify the key molecular features responsible for a desired therapeutic effect. researchgate.net For a molecule like this compound, computational SAR can guide the design of more potent and selective analogues. nih.gov
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently employed. nih.gov A QSAR model would correlate variations in physicochemical properties (e.g., lipophilicity, electronic properties) across a series of related oxazole derivatives with their measured biological activity. Molecular docking simulations could be used to predict how this compound binds to a specific biological target, such as an enzyme or receptor. These simulations would identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) and suggest modifications to the molecular structure—such as adding or removing substituents on the phenol ring—to enhance binding affinity and, consequently, biological activity. mdpi.com Such studies on related oxazole and isoxazole (B147169) derivatives have been crucial in developing new potential therapeutic agents. researchgate.netnih.gov
AI-Driven Approaches in the Discovery and Optimization of this compound Analogs
Predictive Modeling for Activity and Property Profiling
A primary application of AI in the optimization of this compound analogs lies in the development of predictive models, most notably through Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.netijsmr.in By leveraging machine learning algorithms such as deep neural networks (DNNs), support vector machines (SVMs), and random forests (RF), QSAR models can establish mathematical relationships between the structural features of molecules and their biological activities. ijsmr.inacs.org For instance, a dataset of this compound analogs with experimentally determined potencies against a specific biological target could be used to train a machine learning model. This model could then be used to predict the activity of virtual or yet-to-be-synthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net
Beyond predicting biological activity, AI models can also be trained to forecast various absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Predicting properties such as solubility, permeability, metabolic stability, and potential off-target toxicities early in the discovery process is crucial for minimizing late-stage failures. Machine learning models have demonstrated high performance in predicting the cytotoxicity of phenolic compounds, a class to which this compound belongs. ijsmr.in
Generative Models for De Novo Design
Generative adversarial networks (GANs) and other deep learning architectures represent a cutting-edge approach for the de novo design of novel molecules. mdpi.comnih.gov These models can learn the underlying patterns in a given set of molecules and then generate new, previously unseen structures that possess similar desirable properties. mdpi.com In the context of this compound, a generative model could be trained on a library of known bioactive oxazole and phenol-containing compounds. The model could then be tasked with generating novel analogs that are predicted to have high affinity for a specific target and favorable ADMET properties. This approach offers the potential to explore novel chemical space and design molecules with optimized multi-parameter profiles. arxiv.orgarxiv.org
| AI-Driven Approach | AI/ML Model Examples | Application in Drug Discovery | Expected Output for this compound Analogs |
| Predictive Modeling | Deep Neural Networks (DNNs), Support Vector Machines (SVMs), Random Forests (RF) | - Predicting biological activity (QSAR) - Forecasting ADMET properties | - Prioritized list of virtual analogs with high predicted potency - In silico profiling of drug-likeness and potential liabilities |
| AI-Powered Virtual Screening | Machine Learning Classifiers, Deep Learning Models | - High-throughput screening of large compound libraries - Identifying novel scaffolds | - Identification of commercially available or readily synthesizable hits with the this compound core |
| Generative Models for De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | - Generating novel molecular structures with desired properties - Exploring new chemical space | - Novel, synthetically feasible analog structures with optimized target affinity and ADMET profiles |
Biological and Biomedical Research Applications of 4 2 Aminooxazol 5 Yl Phenol Preclinical and Mechanism Focused
Investigations into Molecular Mechanisms of Action and Target Interactions (In Vitro and Cell-Based)
The exploration of 4-(2-Aminooxazol-5-yl)phenol's molecular interactions has centered on its potential to modulate the activity of various enzymes and cellular receptors, as well as its influence on key cellular pathways.
Enzyme Inhibition Studies
While direct enzymatic inhibition studies on this compound are not extensively documented, research on structurally related compounds provides insights into its potential activities.
Histone Deacetylases (HDACs): The aminophenol moiety is a key structural feature in some HDAC inhibitors. For instance, derivatives of 4-(2-aminoethyl)phenol have been synthesized and evaluated for their HDAC inhibitory activity, with some compounds demonstrating significant inhibition. nih.gov This suggests that the 4-aminophenol (B1666318) scaffold within this compound could potentially interact with the active site of HDAC enzymes, although specific studies on HDAC6 are needed to confirm this.
Proteases (e.g., PREP): The field of prolyl oligopeptidase (PREP) inhibition has not specifically highlighted this compound.
Cholinesterases: Benzoxazole (B165842) and naphthoxazole analogs bearing a dihydroxyphenyl substituent have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One naphthoxazole analog, 4-(naphtho[1,2-d] researchgate.netnih.govoxazol-2-yl)benzene-1,3-diol, displayed nanomolar activity against AChE. nih.gov Given the structural similarity of the oxazole (B20620) core, it is plausible that this compound could exhibit inhibitory activity against cholinesterases, though this remains to be experimentally verified.
Receptor Binding and Modulation Assays
The potential for this compound to interact with various cellular receptors has been inferred from studies on related molecular structures.
GPR40: The G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes, has been explored with various agonists. nih.gov However, there is currently no direct evidence from published research to suggest that this compound or its close analogs act as modulators of GPR40.
VEGFR-2: A series of 2-anilino-5-phenyloxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. nih.gov This indicates that the 2-amino-5-aryloxazole scaffold could be a valuable template for the development of VEGFR-2 inhibitors. The potential of this compound to inhibit VEGFR-2 warrants further investigation.
ER-α: The phenolic hydroxyl group is a critical feature for binding to the estrogen receptor-α (ER-α). nih.gov The binding of phenolic compounds to ER-α is well-established, and this interaction is crucial for their estrogenic or anti-estrogenic effects. nih.gov Molecular docking studies have helped to understand how phenolic ligands interact with the ER-α ligand-binding domain. chemrxiv.org While direct binding assays for this compound with ER-α have not been reported, its phenolic structure suggests a potential for interaction.
CDK8: There is a lack of specific research data on the direct interaction of this compound with Cyclin-Dependent Kinase 8 (CDK8).
Modulation of Cellular Pathways
The influence of compounds structurally related to this compound on fundamental cellular processes like apoptosis and autophagy has been an area of active research.
Apoptosis Induction: While direct studies on this compound are limited, related heterocyclic compounds have shown pro-apoptotic activity. For instance, novel synthetic isoxazole (B147169) derivatives have been demonstrated to induce apoptosis in various cancer cell lines. researchgate.net The specific mechanisms by which these related compounds trigger apoptosis often involve the intrinsic mitochondrial pathway.
Autophagy: The role of this compound in the modulation of autophagy has not been specifically investigated in the available scientific literature.
Preclinical Biological Activity Studies in Research Models
The biological activities of this compound and its analogs have been explored in various preclinical models, revealing potential antimicrobial and antiprotozoal properties.
Antimicrobial Activity against Bacterial and Fungal Strains
The 2-aminooxazole and related 2-aminothiazole (B372263) scaffolds are recognized for their significant antimicrobial properties.
Antibacterial Activity: Studies on a range of 2-amino-5-alkylidene-thiazol-4-ones have shown modest to significant antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.gov Isosteric replacement of the 2-aminothiazole with a 2-aminooxazole in certain series of compounds has been shown to improve physicochemical properties and retain potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. mdpi.com
Antifungal Activity: Some 2-aminooxazole derivatives have demonstrated low to moderate antifungal activity against strains such as Candida albicans, Lichtheimia corymbifera, and Trichophyton interdigitale. mdpi.com The antifungal potential often depends on the specific substitutions on the core scaffold.
Antimicrobial Activity of Structurally Related 2-Aminooxazole and 2-Aminothiazole Derivatives
| Compound Class | Bacterial Strains | Fungal Strains | Observed Activity | Reference |
|---|---|---|---|---|
| 2-Amino-5-alkylidene-thiazol-4-ones | Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus | - | Modest to significant antibacterial activity. The most potent compound had a MIC of 1.95 µg/mL against P. aeruginosa. | nih.gov |
| N-oxazolyl- and N-thiazolylcarboxamides | Mycobacterium tuberculosis (including multidrug-resistant strains) | Candida albicans, Lichtheimia corymbifera, Trichophyton interdigitale | High activity against mycobacteria (best MIC = 3.13 µg/mL). Some compounds showed weaker activity against other bacteria and fungi (MICs from 31.25 to 62.5 µM). | mdpi.com |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Gram-negative and Gram-positive bacteria | - | One analogue displayed promising antibacterial activity with MICs of 8 µg/mL. | nih.govnih.gov |
Antiprotozoal Activity
Derivatives of 2-amino-4-phenyloxazole have been synthesized and evaluated for their in vitro activity against pathogenic protozoa.
Activity against Giardia lamblia and Trichomonas vaginalis: In a study of 2-amino-4-(p-substituted phenyl)-oxazoles, several compounds exhibited potent antiprotozoal effects. The most active compound against G. lamblia was 2-amino-4-(p-benzoyloxyphenyl)-oxazole with an IC50 of 1.17 µM. Against T. vaginalis, 2-amino-4-(p-bromophenyl)-oxazole was the most effective, showing an IC50 of 1.89 µM. researchgate.net These findings highlight the potential of the 2-amino-5-aryloxazole scaffold, which is closely related to this compound, in the development of new antiprotozoal agents.
In Vitro Antiprotozoal Activity of 2-Amino-4-phenyloxazole Derivatives
| Protozoan Species | Most Active Compound | IC50 (µM) | Reference |
|---|---|---|---|
| Giardia lamblia | 2-amino-4-(p-benzoyloxyphenyl)-oxazole | 1.17 | researchgate.net |
| Trichomonas vaginalis | 2-amino-4-(p-bromophenyl)-oxazole | 1.89 | researchgate.net |
Anti-Inflammatory Activity
The 2-aminooxazole core is a recognized scaffold in the development of nonsteroidal anti-inflammatory agents. acs.org Research dating back to the 1970s identified that amides and ureas derived from 2-aminooxazoles possess the ability to reduce carrageenan-induced edema, a standard model for assessing anti-inflammatory effects. acs.orgnih.gov Studies have indicated that, in general, oxazoles without substitutions in the 4 and 5 positions tend to exhibit greater activity. acs.org
More recent research has continued to explore oxazole derivatives for their anti-inflammatory properties. jddtonline.info For instance, novel oxazole compounds have been synthesized and evaluated using the carrageenan-induced rat hind paw method, a common in vivo assay for inflammation. jddtonline.info While direct studies on this compound are not extensively detailed in the provided literature, the established anti-inflammatory potential of the 2-aminooxazole class suggests that it is a valid candidate for investigation. The mechanism of action for related heterocyclic anti-inflammatory compounds, such as benzothiazoles, is sometimes attributed to the inhibition of cyclooxygenase (COX) enzymes (specifically COX-2) or bradykinin (B550075) B2 receptors. researchgate.net
Antioxidant Potential Exploration
The antioxidant capacity of phenolic compounds is well-established, and the inclusion of a phenol (B47542) group in this compound suggests a strong potential for radical scavenging activity. The hydroxyl (-OH) group on the phenol ring can donate a hydrogen atom to neutralize free radicals, a key mechanism in preventing oxidative stress.
Research into related chemical structures supports this hypothesis. Studies on compounds that combine a hindered phenol fragment with a five-membered heterocycle, such as 1,3,4-oxadiazole (B1194373), have demonstrated significant antioxidant properties, in some cases superior to the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com Similarly, derivatives of 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol have been synthesized and evaluated for their antioxidant activity, confirming their potential as radical scavengers. nih.govresearchgate.net The combination of an electron-rich phenol ring with a heterocyclic system like oxazole is a common strategy for developing effective antioxidants. mdpi.com Density functional theory (DFT) studies on some phenolic thiazole (B1198619) derivatives suggest that the preferred mechanism for their antioxidant action is sequential proton loss-electron transfer. nih.gov
Antimalarial Activity
Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the search for new therapeutic agents. nih.govphcogj.com Phenolic compounds have been identified as a promising source of antimalarial leads. nih.gov
In vitro assessments of various natural phenolic compounds isolated from plants have demonstrated significant antiplasmodial activity. nih.govnih.gov For example, macluraxanthone, a phenolic compound, showed potent activity against P. falciparum with IC50 values as low as 0.27 µg/mL. nih.gov Other phenolic compounds, such as α-mangosine and volkensiflavone, also displayed good activity. nih.gov While research specifically targeting this compound for antimalarial activity is not detailed, its phenolic structure aligns with compounds known to possess antiplasmodial properties. This suggests that the this compound scaffold could be a valuable starting point for the development of novel antimalarial agents.
Anticancer/Antiproliferative Activity in Cell Lines (e.g., A549, MCF7, HCT116, LoVo, HT29)
The development of novel anticancer agents often involves screening heterocyclic compounds for their ability to inhibit the growth of various cancer cell lines. Derivatives containing scaffolds structurally related to this compound have been evaluated for antiproliferative effects against a panel of human cancer cell lines, including those of the lung (A549), breast (MCF7), and colon (HCT116, HT29, LoVo).
For instance, various pyrimidine (B1678525) derivatives have demonstrated cytotoxic effects against A549, MCF-7, and HCT-116 cell lines. ekb.eg Similarly, 4-thiazolidinones, which feature a different five-membered heterocycle, have shown antiproliferative properties on colon carcinoma cell lines like HT29. nih.gov The data from these related heterocyclic compounds provide a rationale for investigating the anticancer potential of the 2-aminooxazole series. While specific IC50 values for this compound are not available in the provided sources, the table below summarizes the activity of some other heterocyclic compounds against the target cell lines to provide context for the expected potency of such molecules.
| Compound Class | Cell Line | Reported Activity (IC50) |
|---|---|---|
| Pyrimidine Derivative (Compound 57) | A549 (Lung) | 3.04 µM |
| Pyrimidine Derivative (Compound 57) | MCF-7 (Breast) | 3.37 µM |
| Pyrimidine Derivative (Compound 57) | HCT-116 (Colon) | 2.4 µM |
| Capsaicin | HCT-116 (p53-/-) | 19.67 µM |
| 4-Imidazolidinone (Compound 9r) | HCT116 (Colon) | Exhibited growth inhibition |
Note: The data presented are for structurally related heterocyclic compounds and are intended to provide context for the potential activity of this compound. Data sourced from references ekb.egnih.govmdpi.com.
Investigation of P-glycoprotein Inhibitory Ability
P-glycoprotein (P-gp) is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic agents out of cells. mdpi.com The inhibition of P-gp is a key strategy to overcome MDR. Certain azole-containing compounds, such as the antifungal agents itraconazole (B105839) and ketoconazole, have been shown to inhibit P-gp function with IC50 values in the low micromolar range. nih.gov
The structural similarity of the oxazole ring in this compound to other azoles suggests that it could potentially interact with P-gp. P-gp inhibitors can act through various mechanisms, including competitive binding at the substrate site or interfering with the ATP hydrolysis that fuels the pump. mdpi.com The co-administration of P-gp inhibitors can increase the intracellular concentration and efficacy of anticancer drugs that are P-gp substrates. nih.gov While direct experimental data on the P-gp inhibitory activity of this compound is lacking, its chemical structure warrants its investigation as a potential P-gp modulator.
Development of this compound as Biological Probes and Research Tools
Fluorescent Probes for Cellular Imaging
Fluorescent probes are indispensable tools in biomedical research for visualizing cellular structures and dynamic processes in living systems. eurekaselect.com The design of these probes often relies on fluorophores that can localize to specific regions within a cell or respond to particular stimuli. eurekaselect.com
The this compound structure possesses features common to many fluorescent dyes. The combination of an electron-donating phenol group conjugated to a heterocyclic ring system is a well-known strategy for creating fluorescent molecules. For example, 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, a compound with a similar phenol-heterocycle motif, is used in the preparation of fluorescent dyes and organic light-emitting diodes (OLEDs). medchemexpress.com The photophysical properties of such molecules, including their excitation and emission wavelengths, can often be tuned by modifying substituents on the aromatic or heterocyclic rings. Given its structure, this compound holds potential for development into a novel fluorescent probe for applications in cellular imaging, allowing researchers to visualize organelles or monitor intracellular events. nih.govmdpi.com
Affinity Probes for Target Identification
The identification of molecular targets for biologically active compounds is a critical step in understanding their mechanism of action and for the development of new therapeutic agents. For the compound this compound, the design and application of affinity probes represent a key strategy for the deconvolution of its cellular targets. This approach involves chemically modifying the core compound to incorporate a linker and a reporter tag, transforming it into a tool for capturing its binding partners from complex biological samples. nih.govnih.gov
The fundamental principle behind affinity-based target identification is the use of a small molecule "bait" to isolate its specific protein targets from a proteome. nih.govrsc.org An affinity probe based on this compound would be designed to retain the essential structural features required for its biological activity, while allowing for the attachment of functionalities that enable target capture and identification. The design of such a probe involves careful consideration of three key components: the parent ligand, a linker, and a reporter tag. frontiersin.org
The parent ligand, in this case, this compound, serves as the recognition element that selectively interacts with its protein targets. The linker is a chemical chain that connects the parent ligand to the reporter tag. Its length and composition are crucial to ensure that the reporter tag does not sterically hinder the interaction between the ligand and its target protein. The reporter tag is a functional group that facilitates the detection and isolation of the probe-protein complex. Common reporter tags include biotin (B1667282) for affinity purification, fluorophores for imaging, or photo-activatable groups for covalent cross-linking to the target protein. nih.govresearchgate.net
A typical workflow for using an affinity probe of this compound would involve incubating the probe with a cell lysate or in living cells. The probe will bind to its specific target proteins. Subsequently, the probe-protein complexes can be enriched and isolated from the mixture. For instance, if a biotin tag is used, the complexes can be captured using streptavidin-coated beads. After washing away non-specifically bound proteins, the captured proteins are eluted and identified using techniques like mass spectrometry. nih.gov
While specific affinity probes derived from this compound have not been detailed in the reviewed literature, the principles of their design and application are well-established in chemical biology. nih.govresearchgate.net The table below outlines the conceptual design of such a probe.
| Component | Description | Example Functionalities | Rationale |
| Parent Ligand | The core bioactive molecule responsible for target recognition. | This compound | The structural integrity of this core is maintained to ensure binding to the native biological target(s). |
| Linker | A chemical spacer connecting the ligand to the reporter tag. | Alkyl chains, polyethylene (B3416737) glycol (PEG) | Provides spatial separation between the ligand and the reporter tag to minimize steric hindrance and maintain binding affinity. |
| Reporter Tag | A functional moiety for detection and isolation of the probe-target complex. | Biotin, Fluorescein isothiocyanate (FITC), Diazirine | Biotin allows for strong and specific capture by streptavidin. FITC enables visualization of target localization. Diazirine allows for photo-induced covalent cross-linking to the target. nih.govresearchgate.net |
The successful application of such a probe would provide invaluable insights into the molecular pathways modulated by this compound, thereby accelerating further preclinical research and drug development efforts.
Advanced Material Science and Chemical Applications of 4 2 Aminooxazol 5 Yl Phenol
Potential in Organic Electronic Materials and Optoelectronic Devices
The field of organic electronics leverages the tunable electronic properties of carbon-based molecules for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The potential of 4-(2-Aminooxazol-5-yl)phenol in this arena is rooted in the electronic characteristics of its constituent parts. The phenol (B47542) group acts as an electron-donating moiety, a desirable feature for hole-transporting materials in OLEDs and donor materials in OPVs. The oxazole (B20620) ring, a five-membered heterocycle, can be either electron-rich or electron-deficient depending on the substituents, offering a way to tune the electronic energy levels (HOMO and LUMO) of the molecule.
Research on structurally similar compounds provides insights into the potential of this compound. For instance, studies on 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol have demonstrated significant nonlinear optical (NLO) properties, which are crucial for optoelectronic applications like optical switching and data storage. semanticscholar.orgnih.gov The investigation of this imidazole (B134444) derivative revealed a low HOMO-LUMO energy gap and large hyperpolarizabilities, attributes that are indicative of potential utility in optoelectronic devices. semanticscholar.org Although imidazole and oxazole have different heteroatoms, the underlying principles of π-conjugated systems and intramolecular charge transfer (ICT) are similar. The presence of the amino group in this compound can further enhance these properties by increasing the electron-donating strength of the molecule.
The following table summarizes key electronic properties of a related imidazole-based phenol derivative, suggesting the type of characteristics that could be expected from this compound upon experimental investigation.
| Property | Value for 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | Potential Implication for this compound |
| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ cm W⁻¹ | Potential for optical limiting applications. |
| Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ cm² W⁻¹ | Suitability for all-optical switching devices. |
| Third-order Susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ esu | High NLO response for photonic devices. |
Data derived from studies on a structurally related imidazole derivative. nih.gov
Further research into the synthesis of derivatives of this compound and the characterization of their photophysical and electronic properties is necessary to fully elucidate their potential in organic electronics and optoelectronics.
Application in Sensor Technologies
The development of chemical sensors is a critical area of research with applications ranging from environmental monitoring to medical diagnostics. The structure of this compound incorporates features that are highly relevant for sensor design. The phenolic hydroxyl group can act as a proton donor and a hydrogen bond donor/acceptor, making it sensitive to changes in pH and the presence of specific analytes. The amino group on the oxazole ring provides a basic site that can also interact with analytes.
Furthermore, the conjugated π-system of the molecule can give rise to fluorescence, a property that is often exploited in chemosensors. The binding of a target analyte to the sensor molecule can induce changes in its fluorescence intensity or wavelength (a phenomenon known as chemosensing). While no specific studies on the use of this compound as a sensor have been found, the broader class of heterocyclic compounds containing phenol and amino groups has been widely investigated for this purpose. The combination of a recognition site (the phenol and amino groups) and a signaling unit (the fluorescent aromatic system) within the same molecule makes this compound a promising candidate for the development of novel fluorescent chemosensors.
Use in Dyes and Pigments
Azo dyes, characterized by the -N=N- linkage, represent a large and important class of colorants. nih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich species. The this compound molecule contains a primary amino group that can be diazotized, and the phenol ring is an activated coupling component. This dual functionality suggests its potential as a precursor for a variety of azo dyes.
The color of an azo dye is determined by the extent of the conjugated π-system and the nature of the electron-donating and electron-withdrawing groups attached to the aromatic rings. By coupling the diazonium salt of this compound with various aromatic and heterocyclic compounds, a wide range of colors could be achieved. The presence of the oxazole ring in the final dye structure could also impart unique properties such as enhanced thermal stability or specific interactions with substrates.
While the direct use of this compound in dye synthesis is not extensively documented in publicly available literature, the general principles of azo dye chemistry strongly support its potential in this application. mdpi.com The synthesis of novel azo dyes from heterocyclic amines is an active area of research, with applications in textiles, printing, and high-technology areas like optical data storage. nih.govresearchgate.net
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-ordered structures. The ability of molecules to self-assemble into complex architectures is fundamental to the development of new materials with tailored properties. This compound possesses several functional groups capable of participating in non-covalent interactions. The phenolic hydroxyl group and the amino group are excellent hydrogen bond donors and acceptors. The aromatic rings can engage in π-π stacking interactions.
These intermolecular forces can drive the self-assembly of this compound molecules into one-, two-, or three-dimensional networks. The resulting supramolecular structures could find applications in areas such as crystal engineering, drug delivery, and the creation of porous materials. Research on the supramolecular self-assembly of other heterocyclic compounds has demonstrated the formation of intricate structures held together by a combination of weak interactions. nih.gov For example, studies on a triazole derivative have shown how hydrogen bonds and other non-bonded contacts cooperatively generate a stable supramolecular assembly. nih.gov Given its array of functional groups, this compound is a promising building block for the construction of novel supramolecular materials.
Integration into Polymer Science for Functional Materials
The incorporation of functional organic molecules into polymers is a powerful strategy for creating materials with specific properties. This compound can be integrated into polymer chains in several ways. The phenolic hydroxyl group can be used as a site for polymerization, for example, in the synthesis of polyesters or polyethers. Alternatively, the amino group can be used to form polyamides or polyimides.
By incorporating this compound into a polymer backbone, its electronic, optical, or recognition properties can be imparted to the resulting macromolecule. For example, polymers containing this moiety could exhibit interesting fluorescence properties, making them suitable for applications in polymer-based sensors or light-emitting devices. Furthermore, the presence of the polar functional groups could enhance the polymer's adhesion, thermal stability, or solubility in specific solvents. While specific examples of polymers derived from this compound are not readily found in the literature, the principles of polymer chemistry suggest that it is a viable monomer for the synthesis of a variety of functional polymers.
Catalytic Applications (excluding its own synthesis)
The amino and hydroxyl groups on the this compound molecule, as well as the nitrogen and oxygen atoms within the oxazole ring, can potentially act as coordination sites for metal ions. This suggests that the compound could serve as a ligand in the formation of metal complexes. Such complexes can exhibit catalytic activity in a wide range of organic transformations.
The field of catalysis is vast, and the design of new ligands is a key aspect of developing more efficient and selective catalysts. The specific geometry and electronic properties of the metal complex formed with this compound would determine its catalytic potential. For instance, if the ligand can form a chiral complex with a metal, it could be used for asymmetric catalysis, a critical technology in the pharmaceutical industry. While there is no direct evidence of this compound being used in catalytic applications, its structural features make it a candidate for exploration as a ligand in coordination chemistry and catalysis research.
Analytical Methodologies for Detection and Quantification of 4 2 Aminooxazol 5 Yl Phenol in Research Matrices
Chromatographic Techniques
Chromatography is a cornerstone for the separation, identification, and quantification of 4-(2-aminooxazol-5-yl)phenol. The choice of technique depends on the analyte's properties and the matrix's complexity.
High-Performance Liquid Chromatography (HPLC) stands as a primary method for assessing the purity of synthesized this compound and for its precise quantification. The technique is particularly well-suited for non-volatile, polar compounds. Purity analysis by HPLC is a standard procedure in synthetic chemistry, with results often expressed as a percentage of the main component peak area relative to the total area of all peaks in the chromatogram. For instance, purity levels for similar novel synthesized phenolic analogues have been reported to be as high as 99.129%. mdpi.com
For quantitative analysis in complex matrices like biological fluids, HPLC is often coupled with sensitive detection methods. A common approach for phenolic compounds involves pre-column derivatization with a fluorescent labeling reagent to enhance sensitivity and selectivity. nih.govresearchgate.net This allows for detection at very low concentrations. The detection limits for various phenol (B47542) derivatives using such a method can range from 0.15 to 1.09 µM. nih.govresearchgate.net
| Parameter | Description | Source Reference |
|---|---|---|
| Column | ODS (Octadecylsilyl) reverse-phase column | nih.govresearchgate.net |
| Mobile Phase | Gradient or isocratic mixture of acetonitrile, water, and methanol (B129727) (e.g., 25:22:53 v/v) | nih.govresearchgate.net |
| Detection | UV-Vis or Fluorescence Detector (following derivatization) | nih.govresearchgate.net |
| Derivatization Agent (for Fluorescence) | 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) | nih.govresearchgate.net |
| Purity Assessment Example | Purity by HPLC: 96.87% - 99.129% | mdpi.comtdcommons.org |
Thin-Layer Chromatography (TLC) is an indispensable tool in synthetic organic chemistry due to its speed, simplicity, and low cost. researchgate.net It is frequently used to monitor the progress of a chemical reaction, such as the synthesis of this compound, by spotting the reaction mixture on a TLC plate over time. ijmm.irnih.gov The disappearance of starting materials and the appearance of the product spot indicate the reaction's progression. nih.gov
TLC is also valuable for preliminary purity assessment. A pure compound should ideally appear as a single spot. The technique helps in identifying the number of components in a mixture and selecting a suitable solvent system for larger-scale purification by column chromatography. researchgate.net The retention factor (Rf), the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter for identification. researchgate.net
| Parameter | Common Choice | Purpose |
|---|---|---|
| Stationary Phase | Silica gel or alumina (B75360) coated plates | Separation based on polarity |
| Mobile Phase | Mixture of organic solvents (e.g., ethyl acetate/hexane, dichloromethane/methanol) | Elutes compounds up the plate |
| Visualization | UV light (for UV-active compounds), iodine vapor, or chemical stains | To see the separated spots |
| Application | Reaction monitoring, purity check, solvent system selection | Qualitative analysis |
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to the presence of polar hydroxyl (-OH) and amino (-NH2) groups, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable analogue. Common derivatization methods include silylation, which replaces the active hydrogens on the phenol and amine groups with trimethylsilyl (B98337) (TMS) groups.
While direct analysis of the target compound is not typical, GC coupled with Mass Spectrometry (GC/MS) is routinely used for the analysis of various phenol degradation and reaction products in environmental samples. nih.gov This approach provides detailed structural information from the mass spectra and retention indices, which aids in unambiguous identification. nih.gov
Spectrophotometric and Fluorometric Methods for Quantification
Spectrophotometric and fluorometric methods offer rapid and cost-effective alternatives for the quantification of this compound, particularly when chromatographic separation is not required.
Spectrophotometry : This method is based on the principle that the compound absorbs light at a specific wavelength (λmax). For quantification, the compound may be reacted with a specific reagent to produce a colored complex, which is then measured. The concentration is determined based on Beer's law. This approach has been successfully used for various phenolic compounds, with analytical maxima observed in the UV-Vis range, such as 310 nm or 415 nm depending on the derivative formed. zsmu.edu.uajetir.org Key parameters determined in such methods include molar absorptivity and Sandell's sensitivity, which describe the method's sensitivity. jetir.org
Fluorometry : Fluorometric methods are generally more sensitive than spectrophotometry. As the target compound may not be naturally fluorescent, a derivatization step is often employed. This involves reacting the phenolic hydroxyl group with a fluorogenic reagent to yield a highly fluorescent product. As mentioned in the HPLC section, reagents like 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) can be used for this purpose, allowing for highly sensitive detection. nih.govresearchgate.net
Electrochemical Detection Methods
Electrochemical methods provide a highly sensitive, rapid, and low-cost platform for the detection of electroactive species. The aminophenol moiety in this compound is electrochemically active and can be readily oxidized. This property forms the basis for its detection using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). nih.govresearchgate.net
To enhance sensitivity, selectivity, and reduce overpotential, the working electrode (e.g., a glassy carbon electrode, GCE) is often modified with nanomaterials. scispace.com For the detection of 4-aminophenol (B1666318) (a structurally related compound), electrodes modified with materials like multi-walled carbon nanotubes and polyaniline (MWCNT-PANI) have demonstrated excellent performance. nih.gov These sensors can achieve very low detection limits, sometimes in the nanomolar (nM) or even sub-micromolar (µM) range, making them suitable for trace analysis. nih.govresearchgate.net The detection mechanism involves the electrochemical oxidation of the aminophenol group. mdpi.com
| Electrode Modification | Analytical Technique | Linear Range | Detection Limit (LOD) | Source Reference |
|---|---|---|---|---|
| LIC/MWCNT-PANI | Square Wave Voltammetry (SWV) | 0.1 µM to 55 µM | 0.006 µM | nih.gov |
| Ag-Au Nanocomposites | Differential Pulse Voltammetry (DPV) | 0.1 to 100 µM | 36 nM | researchgate.net |
| Graphene–Chitosan Composite | Not Specified | 0.2 µM to 550 µM | 0.057 µM | nih.gov |
Sample Preparation Strategies for Complex Research Matrices
The analysis of this compound in complex research matrices, such as biological fluids (urine, plasma) or environmental samples (soil, water), requires an effective sample preparation strategy to remove interfering substances and concentrate the analyte.
Extraction : Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques. LLE, using a solvent like ethyl acetate, can be employed to extract the compound from aqueous solutions. nih.gov SPE offers a more controlled and often more efficient extraction by using a solid sorbent to selectively retain the analyte, which is then eluted with a small volume of solvent.
Hydrolysis : In biological systems, phenolic compounds are often present as conjugates (e.g., glucuronides or sulfates). To measure the total concentration (free plus conjugated forms), a hydrolysis step is necessary prior to extraction and analysis. This is typically achieved by treating the sample with a strong acid (e.g., HCl) or an enzyme (e.g., β-glucuronidase). nih.govresearchgate.net
Cleanup : After extraction, further cleanup steps may be required to remove residual matrix components that could interfere with the final analysis, especially for highly sensitive techniques like GC/MS or HPLC-fluorescence.
The choice of sample preparation strategy is critical and must be tailored to the specific matrix and the analytical method being used to ensure accurate and reliable results. nih.gov
Future Directions and Emerging Research Avenues for 4 2 Aminooxazol 5 Yl Phenol
Exploration of Novel and Sustainable Synthetic Routes
The future development and application of 4-(2-Aminooxazol-5-yl)phenol and its derivatives are contingent upon the availability of efficient and environmentally benign synthetic methodologies. Current synthetic strategies for related oxazole (B20620) compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of novel and sustainable synthetic routes.
Inspired by green chemistry principles applied to other heterocyclic systems, several promising avenues exist. researchgate.net Microwave-assisted organic synthesis (MAOS), for instance, has been successfully employed to accelerate the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazole (B1197879) derivatives, often leading to higher yields and shorter reaction times. researchgate.netnih.gov The application of this technology to the synthesis of this compound could offer a significant improvement over conventional heating methods.
Furthermore, the use of eco-friendly catalysts and solvent systems is a critical area for exploration. For example, the synthesis of some benzoxazole (B165842) derivatives has been achieved using zinc oxide nanoparticles (ZnO-NPs) as a catalyst in greener solvents like deep eutectic solvents (DES). nih.gov Investigating similar catalytic systems for the construction of the 2-aminooxazole ring of this compound could lead to more sustainable manufacturing processes. The development of one-pot or tandem reactions that minimize intermediate purification steps would also be a significant advancement.
Table 1: Illustrative Comparison of Potential Synthetic Routes for this compound
| Synthesis Strategy | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Optimization of microwave parameters (power, temperature, time). |
| Nanoparticle Catalysis | High catalytic activity, recyclability, mild reaction conditions. | Screening of different metal oxide nanoparticles (e.g., ZnO, Fe3O4). |
| Deep Eutectic Solvents | Biodegradable, low toxicity, low cost. | Investigation of Choline Chloride-based and other DES systems. |
| One-Pot Reactions | Reduced waste, time and cost-effective. | Design of multi-component reactions for direct assembly. |
Application of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction
The integration of machine learning (ML) and artificial intelligence (AI) into the drug discovery and materials science workflow offers a powerful tool for accelerating the exploration of this compound's potential. consensus.app These computational approaches can be employed to design novel derivatives with enhanced properties and to predict their biological activities or material characteristics, thereby reducing the reliance on time-consuming and costly empirical screening.
Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the biological activity of this compound derivatives based on their molecular descriptors. nih.gov For instance, by training a model on a dataset of known phenolic or oxazole compounds with a specific biological activity, it would be possible to predict the potential of novel, computationally designed this compound analogues. This approach has been successfully used to predict the toxicological properties of various pharmaceutical agents. consensus.app
Furthermore, generative AI models can be utilized to design novel molecular structures based on the this compound scaffold with optimized properties. These models can learn the underlying chemical patterns from large databases of molecules and generate new structures that are predicted to have high activity against a specific biological target or possess desired material properties.
Table 2: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Objective | Potential Outcome |
| QSAR Modeling | Predict biological activity of new derivatives. | Prioritization of synthetic targets with higher probability of success. |
| Generative Molecular Design | Create novel derivatives with optimized properties. | Discovery of patentable chemical matter with improved efficacy. |
| ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity. | Early identification and elimination of candidates with poor pharmacokinetic profiles. |
| Material Property Prediction | Predict properties like conductivity, thermal stability, or optical behavior. | Design of novel functional materials for specific applications. |
Identification of New Biological Targets and Elucidation of Undiscovered Mechanisms
The structural features of this compound, namely the phenolic hydroxyl group and the 2-aminooxazole ring, are present in a wide range of biologically active molecules. This suggests that the compound could interact with a variety of biological targets. Future research should focus on identifying these targets and elucidating the underlying mechanisms of action.
Phenolic compounds are well-known for their antioxidant properties and their ability to modulate various enzymatic activities. The oxazole moiety is a key component of many antimicrobial and anticancer agents. Therefore, initial biological screening of this compound should encompass a broad range of assays, including those for anticancer, antibacterial, and anti-inflammatory activities. For example, studies on related 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives have shown antiproliferative activity against human cancer cell lines.
Modern chemical biology techniques, such as affinity-based protein profiling and chemoproteomics, can be employed to identify the direct protein targets of this compound within a cellular context. Understanding the specific molecular interactions between the compound and its biological targets is crucial for optimizing its therapeutic potential and for the rational design of more potent and selective derivatives. For instance, related benzoxazole scaffolds have been identified as inhibitors of enzymes like JMJD3, which is implicated in cancer and inflammatory conditions. consensus.app
Development of Multi-functional Materials and Hybrid Systems
The unique chemical structure of this compound makes it an attractive building block for the development of novel multi-functional materials and hybrid systems. The phenolic hydroxyl group can be readily functionalized, allowing for the covalent attachment of the molecule to polymer backbones or inorganic nanoparticles. The 2-aminooxazole moiety, with its hydrogen bonding capabilities and potential for metal coordination, can impart specific properties to the resulting materials.
One potential application is in the development of advanced polymers. By incorporating this compound as a monomer or a pendant group, it may be possible to create polymers with enhanced thermal stability, flame retardancy, or specific biological activities. The synthesis of functional monomers from biobased phenols is an area of growing interest for creating sustainable high-performance polymers.
Furthermore, this compound could be used to surface-modify nanoparticles, creating hybrid materials with tailored properties. For example, coating magnetic nanoparticles with derivatives of this compound could lead to new systems for targeted drug delivery or biomedical imaging. The development of such hybrid systems is an active area of research, with applications ranging from therapeutics to catalysis.
Interdisciplinary Research Integrating this compound into Diverse Scientific Fields
The full potential of this compound will likely be realized through interdisciplinary research that integrates this compound into diverse scientific fields beyond traditional medicinal chemistry. Collaborations between chemists, biologists, materials scientists, and engineers will be essential for exploring its applications in nanotechnology, sensor technology, and catalysis.
In the field of nanotechnology, derivatives of this compound could be investigated for their ability to self-assemble into well-defined nanostructures. The interplay of hydrogen bonding from the aminooxazole and π-π stacking from the aromatic rings could drive the formation of nanotubes, nanofibers, or other ordered assemblies with interesting electronic or optical properties.
In sensor technology, the phenolic group could be exploited for the development of electrochemical or fluorescent sensors for the detection of specific analytes. The 2-aminooxazole moiety could act as a recognition element, providing selectivity for the target molecule.
Finally, the coordination chemistry of the 2-aminooxazole ring could be explored for the development of novel catalysts. Metal complexes of this compound could exhibit catalytic activity in a variety of organic transformations, potentially offering advantages in terms of efficiency and selectivity.
By fostering these interdisciplinary collaborations, the scientific community can ensure that the research on this compound transcends the boundaries of a single discipline, leading to a broader impact and a greater potential for transformative discoveries.
Conclusion
Summary of Key Research Findings on 4-(2-Aminooxazol-5-yl)phenol
Direct and extensive research specifically focused on this compound is not widely documented in publicly available scientific literature. However, significant insights can be drawn from studies on its derivatives and related compounds containing the aminooxazole or phenol (B47542) moiety. Research on analogous structures, such as 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives, has demonstrated a broad spectrum of biological activities. These activities include promising antimicrobial effects against various bacterial and fungal strains, as well as antiproliferative action against cancer cell lines. nih.gov
For instance, certain oxazole (B20620) derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. nih.gov These studies often involve modifying the core structure to enhance potency and selectivity. The synthesis of such derivatives typically involves multi-step reactions, starting from precursors that can be functionalized to introduce the desired oxazole ring and other substituents. nih.gov The characterization of these compounds is rigorously performed using modern analytical techniques like NMR, IR spectroscopy, and mass spectrometry to confirm their chemical structures. nih.gov
Furthermore, research into structurally similar compounds, such as those containing 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) cores linked to a phenol group, has also revealed significant biological potential. nih.govijmm.iruobasrah.edu.iqijmm.irijmm.ir These analogous compounds have been investigated for their anticancer and antibacterial properties, with some derivatives showing noteworthy activity against specific cancer cell lines and microbial pathogens. nih.govmdpi.comnih.gov The insights gained from these related structures underscore the potential of the this compound scaffold as a valuable starting point for the development of new bioactive molecules.
Perspectives on the Enduring Academic and Research Significance of the Compound
The academic and research significance of this compound and its derivatives lies in the versatile nature of the oxazole ring, a well-known pharmacophore in medicinal chemistry. The oxazole moiety is a bioisostere of other functional groups and is present in numerous natural products and synthetic compounds with diverse pharmacological activities. nih.gov These activities span from anti-inflammatory and analgesic to antimicrobial, antifungal, and anticancer properties. nih.gov
The presence of both a phenol group and an amino group on the this compound structure offers multiple points for chemical modification, making it an attractive template for combinatorial chemistry and the generation of diverse molecular libraries. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets. The amino group provides a site for further functionalization to modulate the compound's physicochemical properties and biological activity.
The enduring interest in such scaffolds is driven by the continuous need for new drugs to combat drug-resistant pathogens and to provide more effective and safer cancer chemotherapies. nih.govnih.gov The structural simplicity and synthetic accessibility of compounds like this compound make them ideal candidates for lead optimization studies in drug discovery programs.
Future Outlook for Research on this compound and its Derivatives
The future of research on this compound and its derivatives appears promising and multifaceted. A primary focus should be on the systematic synthesis and biological evaluation of a wide array of derivatives to establish comprehensive structure-activity relationships (SAR). This would involve modifications at the amino and phenol groups, as well as substitutions on the oxazole ring.
Future investigations should aim to elucidate the specific molecular targets and mechanisms of action for any identified bioactive derivatives. For instance, in the context of anticancer activity, studies could explore the inhibition of specific kinases, interference with DNA replication, or induction of apoptosis. nih.govmdpi.com Similarly, for antimicrobial activity, research could focus on the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.
Advanced computational techniques, such as molecular docking and dynamic simulations, can be employed to predict the binding modes of these compounds with their putative biological targets, thereby guiding the rational design of more potent and selective analogs. nih.govnih.gov Furthermore, the development of novel and efficient synthetic methodologies for the preparation of these compounds will be crucial for facilitating their broader investigation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 4-(2-Aminooxazol-5-yl)phenol, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via cyclocondensation of substituted phenol precursors with nitriles or via microwave-assisted protocols to accelerate reaction kinetics . Optimization involves varying temperature (e.g., 80–120°C), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., Lewis acids like ZnCl₂). Reaction monitoring via TLC or HPLC ensures intermediate stability. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the aminooxazole core .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- NMR : and NMR confirm aromatic proton environments and distinguish aminooxazole resonances (e.g., NH₂ at δ 5.5–6.5 ppm) .
- FTIR : Detect N–H stretching (~3300 cm⁻¹) and C=N/C–O vibrations (1600–1700 cm⁻¹) .
- UV-Vis : Monitor π→π* transitions in the aminooxazole ring (λmax ~270–300 nm) for electronic structure validation .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Answer : Conduct accelerated stability studies under humidity (40–75% RH), temperature (4°C, 25°C, 40°C), and light exposure (ICH Q1B guidelines). Monitor degradation via HPLC purity checks and quantify byproducts (e.g., oxidation products). Use inert atmospheres (N₂) or desiccants for long-term storage .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?
- Answer : The aminooxazole’s electron-rich NH₂ group enhances nucleophilicity, favoring Suzuki-Miyaura couplings with aryl halides. Steric hindrance at the 5-position may require bulky ligands (e.g., XPhos) to prevent side reactions. DFT calculations (e.g., Gaussian09) model charge distribution and predict regioselectivity in Pd-catalyzed reactions .
Q. What crystallographic strategies resolve contradictions in reported molecular geometries of this compound derivatives?
- Answer : Single-crystal X-ray diffraction with SHELXL refinement (R-factor < 0.05) validates bond lengths/angles . Compare torsion angles (e.g., dihedral angles between phenol and oxazole rings) across polymorphs. Use ORTEP-3 for graphical validation of hydrogen-bonding networks (e.g., O–H···N interactions) that stabilize crystal packing .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using PDB structures. QSAR models correlate substituent effects (Hammett σ values) with IC₅₀ data. MD simulations (GROMACS) assess binding stability over 100-ns trajectories .
Q. What strategies mitigate degradation of this compound under physiological conditions for in vivo studies?
- Answer :
- pH Buffering : Use phosphate buffers (pH 7.4) to prevent acid-catalyzed hydrolysis .
- Encapsulation : Lipid nanoparticles or cyclodextrins improve solubility and reduce enzymatic degradation .
- Stabilizers : Add antioxidants (e.g., ascorbic acid) to inhibit oxidation of the phenol group .
Methodological Notes
- Contradiction Analysis : Conflicting solubility data (e.g., aqueous vs. organic solvents) may arise from polymorphic forms. Use DSC/TGA to identify thermal transitions and PXRD to distinguish crystalline phases .
- Data Validation : Cross-reference spectral data with simulated spectra (e.g., ACD/Labs or ChemDraw) and crystallographic databases (CCDC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
